molecular formula C10H8INO2S B2583499 Methyl 3-amino-6-iodobenzothiophene-2-carboxylate CAS No. 2089966-09-4

Methyl 3-amino-6-iodobenzothiophene-2-carboxylate

Cat. No.: B2583499
CAS No.: 2089966-09-4
M. Wt: 333.14
InChI Key: DLYXSBTXCIMPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-6-iodobenzothiophene-2-carboxylate is a heterocyclic compound that contains a benzothiophene core. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries. The presence of iodine and amino groups in the compound makes it a valuable intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-6-iodobenzothiophene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-iodobenzo[b]thiophene.

    Amination: The 2-iodobenzo[b]thiophene undergoes an amination reaction to introduce the amino group at the 3-position.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-iodobenzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophenes, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Methyl 3-amino-6-iodobenzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 3-amino-6-iodobenzothiophene-2-carboxylate involves its interaction with specific molecular targets. The iodine and amino groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-6-methylbenzo[b]thiophene-2-carboxylate
  • Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 3-amino-6-iodobenzothiophene-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its analogs. The iodine atom can participate in specific interactions that are not possible with other substituents, making this compound valuable for specialized applications.

Properties

IUPAC Name

methyl 3-amino-6-iodo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYXSBTXCIMPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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